molecular formula C7H3BrClNO3 B2386868 5-Bromo-4-chloro-2-nitrobenzaldehyde CAS No. 202808-22-8

5-Bromo-4-chloro-2-nitrobenzaldehyde

Cat. No. B2386868
Key on ui cas rn: 202808-22-8
M. Wt: 264.46
InChI Key: JYXKLHDTWONABR-UHFFFAOYSA-N
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Patent
US05776935

Procedure details

To a mixture of sulphuric acid (40 ml) and sodium nitrate (2.66 g, 31.3 mM) at 0°-5° C. was added 3-bromo-4-chlorobenzaldehyde (6.25 g, 28.5 mM). The resulting mixture was stirred at room temperature for 7 h and then diluted with ice water (300 ml). The precipitated solids were filtered, washed with water and dried to give a powder. Recrystallization of this material from the mixture of isopropanol and water (2:1) provided the title 2-nitrobenzaldehyde 1f (3.6 g, 51.5%) as a light yellow powder, m.p. 81°-82° C.
Quantity
6.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
51.5%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Na+].[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=[O:11]>S(=O)(=O)(O)O>[Br:6][C:7]1[C:14]([Cl:15])=[CH:13][C:12]([N+:1]([O-:4])=[O:2])=[C:9]([CH:8]=1)[CH:10]=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1Cl
Step Two
Name
ice water
Quantity
300 mL
Type
solvent
Smiles
Step Three
Name
Quantity
2.66 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a powder
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material
ADDITION
Type
ADDITION
Details
from the mixture of isopropanol and water (2:1)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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